![molecular formula C21H22N4O2S B5682742 N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide](/img/structure/B5682742.png)
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PPT and is a potent and selective agonist of the estrogen receptor beta (ERβ). The unique properties of PPT make it an attractive candidate for use in various scientific studies, including those related to cancer, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
PPT exerts its effects by binding to the estrogen receptor beta (ERβ) and activating downstream signaling pathways. ERβ is a nuclear receptor that plays a critical role in regulating gene expression and cellular function. Activation of ERβ by PPT leads to changes in gene expression that can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
PPT has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and cardiovascular protective effects, PPT has also been shown to have neuroprotective effects and can improve cognitive function. PPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PPT in scientific research is its potency and selectivity for the estrogen receptor beta. This makes it an ideal tool for studying the effects of ERβ activation on cellular function. However, one of the limitations of using PPT is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Orientations Futures
There are many potential future directions for research involving PPT. One area of interest is in the development of novel cancer therapies that target the estrogen receptor beta. PPT may also have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying the cardiovascular protective effects of PPT and to develop new therapies for cardiovascular disease.
Méthodes De Synthèse
The synthesis of PPT involves a multistep process that starts with the reaction of 6-bromopyridin-3-ol with potassium carbonate and phenol to form 6-phenoxypyridin-3-ol. This intermediate is then reacted with 1,3-thiazole-5-carboxaldehyde and sodium triacetoxyborohydride to form the key intermediate, 1-(6-phenoxypyridin-3-yl)-2-(1,3-thiazol-5-yl)ethanol. This intermediate is then reacted with piperidine-2-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product, N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide.
Applications De Recherche Scientifique
PPT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that PPT has anti-tumor properties and can inhibit the growth of breast cancer cells. PPT has also been shown to have a protective effect against cardiovascular disease by reducing inflammation and improving vascular function.
Propriétés
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-21(19-8-4-5-11-25(19)14-18-13-22-15-28-18)24-16-9-10-20(23-12-16)27-17-6-2-1-3-7-17/h1-3,6-7,9-10,12-13,15,19H,4-5,8,11,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWNYNIVOLJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Phenoxypyridin-3-YL)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.